N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide
Overview
Description
N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide is a complex organic compound featuring a benzodioxin ring fused with an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide typically involves a multi-step process:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
N-Benzylation: The benzodioxin intermediate is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the reaction of the N-benzylated benzodioxin with ethanediamine under controlled conditions to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or ethanediamide moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzodioxin oxides.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound’s unique structure. The benzodioxin ring can interact with hydrophobic pockets, while the ethanediamide moiety can form hydrogen bonds, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide: can be compared with other benzodioxin derivatives and ethanediamide compounds.
N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamine: Similar structure but with an amine group instead of an amide.
2,3-dihydro-1,4-benzodioxin-2-ylmethylamine: Lacks the ethanediamide moiety.
Uniqueness
The uniqueness of N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-benzyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(19-10-13-6-2-1-3-7-13)18(22)20-11-14-12-23-15-8-4-5-9-16(15)24-14/h1-9,14H,10-12H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQADOBFUKAXAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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